5-Ethoxy-1H-benzo[d]imidazol-2(3H)-one
Description
5-Ethoxy-1H-benzo[d]imidazol-2(3H)-one is a benzoimidazolone derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 5-position of the heterocyclic core. Benzoimidazolone derivatives are recognized for their diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
5-ethoxy-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUXEFLAKIZIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00518236 | |
| Record name | 5-Ethoxy-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39513-22-9 | |
| Record name | 5-Ethoxy-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39513-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxy-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Ethoxy-1H-benzo[d]imidazol-2(3H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.
Structure and Synthesis
This compound belongs to the benzimidazole family, which is known for its diverse biological activities. The synthesis typically involves the reaction of ethyl derivatives with appropriate imidazole precursors, leading to the formation of the benzimidazole core.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent research has demonstrated that compounds within the benzimidazole class exhibit significant anticancer properties. For instance, studies have shown that this compound displays notable antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 | 8.78 ± 3.62 | High |
| NCI-H358 | 6.68 ± 15 | High |
| HCC827 | 9.48 ± 1.15 | Moderate |
These values indicate that the compound has a strong potential to inhibit cell proliferation in lung cancer models, with a more pronounced effect in two-dimensional (2D) assays compared to three-dimensional (3D) cultures .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been explored. In particular, compounds similar to this compound have shown effectiveness against various pathogens:
| Pathogen | Activity |
|---|---|
| Pseudomonas aeruginosa | Broad-spectrum activity |
| Staphylococcus aureus | Effective at low MICs |
| Bacillus subtilis | Significant inhibition |
Such findings suggest that modifications in the benzimidazole structure can enhance antimicrobial potency .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial activities, benzimidazole derivatives are noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, potentially providing therapeutic benefits in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Topoisomerase Inhibition : The compound has been identified as a potential inhibitor of human topoisomerase I, a critical enzyme in DNA replication and repair processes.
- DNA Binding : Studies utilizing UV absorption and fluorescence spectroscopy have shown that this compound can bind to DNA, stabilizing specific sequences and potentially interfering with transcription and replication processes .
- Cytokine Modulation : By modulating cytokine levels, it may exert anti-inflammatory effects that could be beneficial in various inflammatory conditions.
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives, including this compound:
- A study demonstrated its efficacy against multiple cancer cell lines with varying IC50 values, indicating a broad spectrum of activity.
- Another investigation revealed its potential as an antimicrobial agent against resistant strains of bacteria, showcasing its relevance in addressing public health concerns related to antibiotic resistance .
Scientific Research Applications
Synthesis of 5-Ethoxy-1H-benzo[d]imidazol-2(3H)-one
The synthesis of this compound generally involves the cyclization of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step reaction involving ethyl derivatives and benzimidazole scaffolds. The reaction typically requires specific reagents and solvents to facilitate the formation of the imidazole ring, which is critical for its biological activity.
Biological Activities
This compound exhibits a range of biological activities, particularly as an inhibitor for various enzymes and receptors. Here are some key findings:
Enzyme Inhibition
Research indicates that derivatives of benzimidazole compounds, including this compound, have shown significant inhibitory effects against enzymes such as α-glucosidase and cholinesterase. These activities are crucial for developing therapeutics for conditions like diabetes and Alzheimer's disease.
| Compound | Enzyme Target | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | α-glucosidase | 0.64 ± 0.05 | |
| This compound | Cholinesterase | 38.3 ± 1.00 |
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are essential in combating oxidative stress-related diseases. Studies have reported its effectiveness in scavenging free radicals, thereby protecting cellular components from damage.
Diabetes Management
In a study focused on diabetes management, derivatives of this compound were evaluated for their ability to inhibit α-glucosidase activity in vitro. The results indicated that these compounds significantly reduced glucose absorption in intestinal cells, suggesting their potential as therapeutic agents in managing postprandial hyperglycemia.
Neuroprotective Effects
Another significant application is in neuroprotection. Research has shown that compounds related to this compound can inhibit cholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme leads to increased levels of acetylcholine, enhancing cognitive function.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the nitrogen atoms of the benzimidazole ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), producing N-oxide derivatives.
The ethoxy group at position 5 enhances electron density at the adjacent nitrogen, favoring oxidation at N1 over N3. Computational studies suggest intramolecular hydrogen bonding between the ethoxy oxygen and N-H group stabilizes intermediates during oxidation .
Reduction Reactions
Reduction targets the ketone moiety at the 2-position. Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to a hydroxyl group, while lithium aluminum hydride (LiAlH₄) yields a fully reduced methylene derivative.
Reduction kinetics are influenced by the ethoxy group’s electron-donating effect, which polarizes the carbonyl group and accelerates hydride transfer .
Substitution Reactions
The ethoxy group participates in nucleophilic substitution under acidic or basic conditions. For example, reaction with thiols or amines replaces the ethoxy group with sulfur- or nitrogen-containing substituents.
Density functional theory (DFT) calculations indicate that the ethoxy group’s inductive effect lowers the activation energy for substitution at position 5 compared to unsubstituted benzimidazoles .
Ring Functionalization and Condensation
The compound participates in cyclocondensation reactions with aromatic aldehydes to form Schiff base derivatives. These reactions are catalyzed by Na₂S₂O₅ in ethanol under reflux:
*IC₅₀ values against α-glucosidase enzyme.
Condensation occurs via initial deprotonation of the amine group, followed by nucleophilic attack on the aldehyde carbonyl .
Stability and Degradation Pathways
Under prolonged exposure to UV light or strong acids, the compound undergoes degradation:
-
Photodegradation : Cleavage of the ethoxy group generates benzoquinone imine derivatives (λmax = 320 nm) .
-
Acidic Hydrolysis : Ethoxy → hydroxyl substitution occurs in concentrated HCl, forming 5-hydroxy derivatives (half-life = 2.3 h at pH 1) .
These reactions highlight the compound’s versatility in medicinal chemistry and materials science. Strategic modifications at the ethoxy or carbonyl positions enable tailored biological activities, particularly in enzyme inhibition and anticancer applications .
Comparison with Similar Compounds
Substituent Effects on Antitumor Activity
Key findings from analogs include:
Table 1: Antitumor Activity of Selected 5-Substituted Benzoimidazolone Derivatives
Key Observations :
- Sulfonamide Derivatives : The introduction of sulfonamide groups at the 5-position enhances antitumor activity, particularly when paired with aromatic or heterocyclic amines (e.g., 5b: IC₅₀ = 2.6 μM). Aliphatic substituents (e.g., 5c, 5d) reduce potency significantly .
- Natural Analogs : Dibromophakellstatin, a brominated marine natural product, exhibits superior activity (IC₅₀ = 0.8 μM), highlighting the impact of halogenation .
- Methoxy analogs (e.g., 5-Methoxy-1-methyl derivatives) are reported in pharmacokinetic studies but lack antitumor data in the provided evidence .
Structural-Activity Relationships (SAR)
- Positional Sensitivity : Modifications at the 5-position are critical for activity. For example, sulfonamide groups at this position enable hydrogen bonding with targets like CDK2 or PLD1, as suggested by molecular docking studies .
- Substituent Bulk : Bulky groups (e.g., tetrahydro-2H-pyran in 5b) improve activity by enhancing target binding, while smaller aliphatic groups (e.g., cyclohexanamine in 5c) are less effective .
- Electron-Withdrawing vs. Electron-Donating Groups : Sulfonamide (electron-withdrawing) groups enhance cytotoxicity compared to electron-donating groups like methoxy, which may reduce reactivity .
Comparative Pharmacological Profiles
- Antitumor Mechanisms : 5-Hydrosulfonyl derivatives induce apoptosis in HCC1937 cells via concentration-dependent caspase activation (e.g., 5b increases apoptosis from 11.4% to 29% at 20 μM) .
- Enzyme Inhibition : Halopemide, a PLD1/2 inhibitor, and UV01555069 demonstrate that benzoimidazolones can target phospholipase pathways, though these lack antitumor data .
- Energetic Materials: 5-Amino-1,3,6-trinitro derivatives exhibit detonation properties (D = 7.78 km/s), but this is unrelated to pharmacological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
